molecular formula C7H14ClNO2 B1440952 cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride CAS No. 957793-35-0

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B1440952
CAS No.: 957793-35-0
M. Wt: 179.64 g/mol
InChI Key: JEJWYGQWKNHONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C₇H₁₃NO₂·HCl and a molecular weight of 179.65 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride involves several steps. One common method includes the esterification of 3-aminocyclobutanecarboxylic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule . The ester group may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJWYGQWKNHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375303-78-8
Record name Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 5
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.